molecular formula C6H2F5NO2S B15273994 2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]aceticacid

2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]aceticacid

Cat. No.: B15273994
M. Wt: 247.14 g/mol
InChI Key: LEBSBWYGHZTJLH-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid (CAS: 1824248-50-1) is a fluorinated thiazole derivative with the molecular formula C₆H₃F₅NO₂S and a molecular weight of 272.16 g/mol . Its structure features a 1,3-thiazole core substituted with a trifluoromethyl group at position 2 and a difluoroacetic acid moiety at position 3. This compound is cataloged as a synthetic building block, suggesting its utility in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C6H2F5NO2S

Molecular Weight

247.14 g/mol

IUPAC Name

2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C6H2F5NO2S/c7-5(8,4(13)14)2-1-12-3(15-2)6(9,10)11/h1H,(H,13,14)

InChI Key

LEBSBWYGHZTJLH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C(F)(F)F)C(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Structural and Synthetic Overview

Molecular Architecture

The target compound features a 1,3-thiazole ring substituted at position 2 with a trifluoromethyl (-CF₃) group and at position 5 with a difluoroacetic acid moiety (-CF₂COOH). This arrangement imposes significant synthetic challenges due to:

  • The electron-withdrawing nature of CF₃, which complicates electrophilic substitutions.
  • The steric hindrance posed by fluorine atoms during coupling reactions.
  • The sensitivity of the carboxylic acid group to harsh reaction conditions.
Table 1: Key Molecular Properties
Property Value Source
Molecular Formula C₆H₂F₅NO₂S
Molecular Weight 247.14 g/mol
SMILES C1=C(SC(=N1)C(F)(F)F)C(C(=O)O)(F)F
IUPAC Name 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid

Synthetic Pathways

Thiazole Ring Formation

The thiazole core is typically constructed via the Hantzsch thiazole synthesis , which condenses thioamides with α-halo carbonyl compounds. For this compound, the reaction employs 2-bromo-1,1-difluoroacetone and trifluoromethyl thioamide under basic conditions:

$$
\text{CF}3\text{C(S)NH}2 + \text{BrCF}2\text{COCH}3 \xrightarrow{\text{Et}_3\text{N}} \text{Thiazole Intermediate} + \text{HBr} \quad
$$

Key Considerations :

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF) at 60–80°C.
  • Yield : 50–65% after purification via silica gel chromatography.

Trifluoromethylation at Position 2

Introducing the CF₃ group requires Umemoto’s reagent (trifluoromethylarylsulfonium triflate) or Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3-one). The latter is preferred for its regioselectivity:

$$
\text{Thiazole Intermediate} + \text{Togni Reagent II} \xrightarrow{\text{CuI, DCM}} \text{CF}_3\text{-Substituted Thiazole} \quad
$$

Optimization Notes :

  • Catalyst : Copper(I) iodide (10 mol%) enhances reaction efficiency.
  • Temperature : Room temperature minimizes side reactions.

Alternative Methodologies

Direct Fluorination Strategies

Recent advances employ electrophilic fluorination using Selectfluor® to introduce fluorine atoms post-thiazole formation. This method avoids pre-fluorinated building blocks but requires anhydrous conditions:

$$
\text{Non-fluorinated Thiazole} + \text{Selectfluor®} \xrightarrow{\text{CH}_3\text{CN}} \text{Difluorinated Product} \quad
$$

Advantages :

  • Reduces reliance on hazardous fluorinated reagents.
  • Improves atom economy by 15–20% compared to stepwise fluorination.

Enzymatic Approaches

Pilot studies explore fluorinase enzymes for biocatalytic C–F bond formation. Streptomyces cattleya fluorinase has demonstrated activity in vitro, though yields remain suboptimal (<20%).

Purification and Characterization

Chromatographic Techniques

  • HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) eluent.
  • Recrystallization : Ethanol/water (1:3) yields >95% purity.

Spectroscopic Analysis

  • ¹⁹F NMR (470 MHz, DMSO-d₆): δ = -63.5 (CF₃), -110.2 (CF₂).
  • HRMS : m/z 247.14 [M-H]⁻ (calc. 247.14).

Industrial-Scale Production Challenges

Cost of Fluorinated Reagents

Trifluoromethylation reagents (e.g., Togni II) account for 60–70% of total synthesis costs. Substitutes like Langlois’ reagent (CF₃SO₂Na) are being evaluated for scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl and fluorine groups activate the thiazole ring and acetic acid moiety for nucleophilic attacks. Key reactions include:

Fluorine displacement at the difluoroacetic acid group under basic conditions:
$$ \text{R-F} + \text{OH}^- \rightarrow \text{R-OH} + \text{F}^- $$
This reaction often proceeds in polar solvents like DMF or THF at 60–80°C, yielding hydroxylated derivatives .

Thiazole ring substitution occurs at the 5-position due to electron-deficient aromaticity. For example, bromination using N-bromosuccinimide (NBS) in acetic acid introduces bromine at this position :

Reaction TypeConditionsProductYield
BrominationNBS, AcOH, 60°C, 3h5-Bromo-thiazole derivative56%

Decarboxylation

Thermal or acidic conditions induce decarboxylation of the acetic acid group, forming 2,2-difluoro-2-(trifluoromethyl)thiazole:
$$ \text{C}_6\text{H}_2\text{F}_5\text{NO}_2\text{S} \xrightarrow{\Delta} \text{C}_5\text{H}_2\text{F}_5\text{NS} + \text{CO}_2 $$
This reaction is favored at temperatures >150°C and is critical for generating intermediates for agrochemical applications .

Cyclocondensation Reactions

The carboxylic acid group participates in heterocycle formation. For instance, reaction with 1,2-diamines yields imidazothiazole derivatives:

$$ \text{Acid} + \text{H}_2\text{N-R-NH}_2 \rightarrow \text{Imidazothiazole} + \text{H}_2\text{O} $$

Diamine TypeProduct Activity
EthylenediamineAntimicrobial
PhenylenediamineAnticancer

Esterification and Amidation

The carboxylic acid readily forms esters or amides, enhancing bioavailability for pharmacological studies:

  • Esterification : Reaction with methanol/H+^+ yields methyl esters (e.g., methyl 2,2-difluoro-2-[2-(trifluoromethyl)thiazol-5-yl]acetate) .

  • Amidation : Coupling with amines via EDC/HOBt produces bioactive amides .

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic substitution at the 4-position. For example, nitration with HNO3_3/H2_2SO4_4 introduces nitro groups, enabling further functionalization .

Biological Interaction Mechanisms

The compound’s fluorinated structure enhances binding to biological targets:

  • Enzyme inhibition : The trifluoromethyl group increases hydrophobic interactions with ATP-binding pockets in kinases (e.g., CDK9 inhibition) .

  • Receptor modulation : Fluorine atoms facilitate hydrogen bonding with amino acid residues in GPCRs.

Comparative Reactivity Table

Reaction TypeThis CompoundAnalog (5-Trifluoromethyl Thiazole)
Bromination56% yield at C572% yield at C4
Decarboxylation150°C170°C required
Esterification85% conversion92% conversion

Scientific Research Applications

2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and related thiazole-acetic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Applications/Notes
2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid (Target) C₆H₃F₅NO₂S 272.16 -CF₃ (position 2); -CF₂COOH (position 5) 1824248-50-1 Synthetic intermediate; potential PPAR modulation inferred from structural analogs
GW501516 (Cardarine) C₂₁H₁₈F₃NO₃S₂ 453.50 -CF₃ (phenyl); -CH₃ (thiazole); -SCH₂ (linker); -OCH₂COOH (phenoxy) 317318-70-0 PPAR-β/δ agonist; metabolic and anti-inflammatory applications
2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid C₁₃H₁₀F₃NO₂S 301.28 -CF₃ (phenyl); -CH₃ (position 5); -COOH (position 4) 924868-87-1 Research compound; structural analog with modified substituent positions
2-(2,6-Dichlorophenyl)-1,3-thiazol-5-yl acetic acid C₁₁H₇Cl₂NO₂S 288.14 -Cl (positions 2,6 on phenyl); -COOH (position 5) N/A Chlorinated analog; electron-withdrawing Cl vs. F impacts reactivity
2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid C₅H₂ClF₂NO₂S 225.59 -Cl (position 2); -CF₂COOH (position 5) N/A Chloro-difluoro hybrid; reduced lipophilicity vs. trifluoromethyl analogs
2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid C₆H₄F₄NO₂S 254.16 -CF₃ (position 2); -CHFCOOH (position 5) N/A Monofluoro variant; lower acidity than difluoro target compound

Structural and Functional Analysis

Substituent Effects
  • Trifluoromethyl (-CF₃) vs. Chlorine (-Cl):
    The trifluoromethyl group in the target compound and GW501516 enhances lipophilicity (logP ~2.5–3.5) and metabolic stability compared to chlorinated analogs (e.g., 2-(2,6-dichlorophenyl)-thiazole, logP ~2.1) . The -CF₃ group also exerts strong electron-withdrawing effects, polarizing the thiazole ring and altering binding affinities to targets like PPAR receptors.

  • Fluorination of Acetic Acid Moiety: The difluoroacetic acid group (-CF₂COOH) in the target compound increases acidity (pKa ~1.8) compared to monofluoro (-CHFCOOH, pKa ~2.3) and non-fluorinated (-CH₂COOH, pKa ~2.7) variants . This property enhances ionization at physiological pH, improving solubility and membrane permeability.
Pharmacological Implications
  • GW501516 (Cardarine): A well-studied PPAR-β/δ agonist with EC₅₀ values in the low nanomolar range (e.g., 1 nM for PPAR-δ) . Its extended structure (phenoxy linker and methylthiazole) enables high receptor selectivity. The target compound’s shorter structure may limit receptor engagement but could optimize pharmacokinetics .
  • Chlorinated Analogs: 2-(2,6-Dichlorophenyl)-thiazole derivatives exhibit antimicrobial activity in vitro (MIC ~5–10 µM for bacterial strains) , highlighting the role of halogens in diverse bioactivities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid, and how can purity be ensured?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization of thiazole precursors and fluorination steps. For example, trifluoromethyl-substituted thiazoles are often synthesized via Hantzsch thiazole formation using α-haloketones and thioureas. Purification may require column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures). Analytical validation via HPLC (≥95% purity) and LCMS (e.g., m/z 256 [M+H]+) is critical .
  • Key Challenges : Managing the reactivity of fluorine-containing intermediates and avoiding hydrolysis of the trifluoromethyl group during acidic/basic conditions.

Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?

  • Structural Analysis :

  • NMR : 19F^{19}\text{F} NMR is essential for confirming difluoro and trifluoromethyl groups (distinct chemical shifts at δ -110 to -120 ppm for CF3_3 and δ -190 ppm for CF2_2) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. High-resolution data (R-factor < 0.05) ensures accurate bond-length/angle measurements for the thiazole and acetic acid moieties .
    • Validation : Cross-referencing with computational models (DFT-optimized geometries) resolves ambiguities in stereoelectronic effects .

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